Araloside A
Overview
Description
Araloside A is a triterpenoid saponin found in A. taibaiensis and has anti-inflammatory and gastroprotective effects . It increases apoptosis and decreases production of IL-1beta and IL-6 in human MH7A rheumatoid arthritis fibroblast-like synoviocytes . It is also an anti-ulcer isolate of Aralia elata bark .
Synthesis Analysis
More than 13 aralosides are de novo synthesized in Saccharomyces cerevisiae by overexpression of certain genes in combination . This study sheds light on the diversity of saponins biosynthetic pathway in Araliaceae and will facilitate heterologous bioproduction of aralosides .Molecular Structure Analysis
The molecular structure of Araloside A can be found in various scientific databases . It is a pentacyclic triterpenoid saponin .Chemical Reactions Analysis
Araloside A and L-ascorbic acid were found to have a strong synergistic antioxidant effect . The coadministration of these two compounds resulted in correlations between cellular antioxidant indexes and free radical scavenging ability .Physical And Chemical Properties Analysis
Araloside A has a molecular weight of 927.1 g/mol . It is a triterpenoid saponin with the molecular formula C47H74O18 .Scientific Research Applications
Antioxidant Effects
- Scientific Field : Cellular Biology
- Summary of Application : Araloside A, a pentacyclic triterpenoid saponin, has been found to have strong synergistic antioxidant effects when coadministered with L-ascorbic acid . This combination was found to increase cell viability and antioxidant enzyme activity, inhibit the release of lactate dehydrogenase (LDH), and reduce the accumulation of malondialdehyde (MDA), lipid peroxidation (LPO) products, and H2O2 .
- Methods of Application : The study involved pretreatment with individual and combined araloside A and L-ascorbic acid .
- Results : The treatment resulted in the reduction of intracellular reactive oxygen species (ROS), protein carbonyls, and 8-hydroxy-2-deoxy guanosine (8-OHdG). It also showed a positive correlation with superoxide dismutase (SOD) and catalase (CAT) activity, the glutathione (GSH)/oxidized glutathione (GSSG) ratio, and total antioxidant capacity (T-AOC) .
Antiulcer Activity
- Scientific Field : Pharmacology
- Summary of Application : Araloside A has been identified as a potent inhibitor of gastric lesion and ulcer formation in rats .
- Methods of Application : The compound was isolated from the root bark of Aralia elata and administered orally at doses of 50 and 100 mg/kg .
- Results : The treatment resulted in a significant reduction of HCl·ethanol-induced gastric lesions and aspirin-induced gastric ulcers. These activities were found to be comparable to those of cimetidine .
Alleviating Oxidative Injury
- Scientific Field : Cellular Biology
- Summary of Application : The synergistic effect of different antioxidants has potential application in alleviating oxidative injury . Araloside A, when combined with L-ascorbic acid (A + Vc), exhibits synergistic effects in alleviating oxidative damage .
- Methods of Application : The study investigated the interaction between Araloside A and several natural antioxidants, and explored the mechanism of the combination with synergistic antioxidant effect .
- Results : A + Vc enhanced the expression levels of NF-E2-related factor 2 (Nrf2) and Catalase (CAT) in a time-dependent and dose-dependent manner . However, the Nrf2 inhibitor-ML385 and CAT inhibitor-Pyocyanin impaired the protective effect of A + Vc . A + Vc could ameliorate H2O2-induced oxidative injury via synergistic antioxidative effects originated from Nrf2/CAT pathway activation . Hence, dietary intake of A + Vc may be a practical, safe approach to prevent diseases associated with oxidative damage .
Synergistic Antioxidant Effects
- Scientific Field : Cellular Biology
- Summary of Application : Araloside A, a pentacyclic triterpenoid saponin, and L-ascorbic acid, a globally recognized antioxidant, were found to have a strong synergistic antioxidant effect . This combination was found to increase cell viability and antioxidant enzyme activity, inhibit the release of lactate dehydrogenase (LDH), and reduce the accumulation of malondialdehyde (MDA), lipid peroxidation (LPO) products, and H2O2 .
- Methods of Application : The study involved individual and combined pretreatment with araloside A and L-ascorbic acid .
- Results : The treatment resulted in the reduction of intracellular reactive oxygen species (ROS), protein carbonyls, and 8-hydroxy-2-deoxy guanosine (8-OHdG). It also showed a positive correlation with superoxide dismutase (SOD) and catalase (CAT) activity, the glutathione (GSH)/oxidized glutathione (GSSG) ratio, and total antioxidant capacity (T-AOC) .
Safety And Hazards
properties
IUPAC Name |
(2S,3S,4R,5R,6R)-6-[[(3S,4aR,6aR,6bS,8aS,12aS,14aR,14bR)-4,4,6a,6b,11,11,14b-heptamethyl-8a-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycarbonyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-3-[(2S,3R,4R,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-4,5-dihydroxyoxane-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C47H74O18/c1-42(2)14-16-47(41(59)65-39-33(55)30(52)28(50)23(19-48)61-39)17-15-45(6)21(22(47)18-42)8-9-26-44(5)12-11-27(43(3,4)25(44)10-13-46(26,45)7)62-40-34(56)31(53)35(36(64-40)37(57)58)63-38-32(54)29(51)24(20-49)60-38/h8,22-36,38-40,48-56H,9-20H2,1-7H3,(H,57,58)/t22-,23+,24-,25-,26+,27-,28+,29-,30-,31+,32+,33+,34+,35-,36-,38-,39-,40+,44-,45+,46+,47-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQSFNXMDCOFFGW-GNDIVNLPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)OC6C(C(C(C(O6)C(=O)O)OC7C(C(C(O7)CO)O)O)O)O)C)C)C2C1)C)C(=O)OC8C(C(C(C(O8)CO)O)O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@@H](C([C@@H]1CC[C@@]3([C@@H]2CC=C4[C@]3(CC[C@@]5([C@H]4CC(CC5)(C)C)C(=O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)C)C)(C)C)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)C(=O)O)O[C@H]8[C@@H]([C@H]([C@@H](O8)CO)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C47H74O18 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801045681 | |
Record name | Araloside A | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801045681 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
927.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Araloside A | |
CAS RN |
7518-22-1 | |
Record name | Chikusetsusaponin IV | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7518-22-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Araloside A | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801045681 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ARALOSIDE A | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/32BF7Y358G | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Citations
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